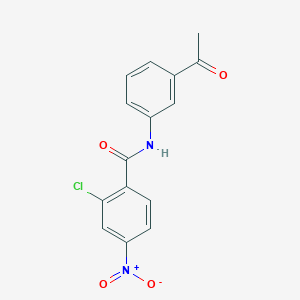

![molecular formula C12H23FN2O4S B5519760 2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)

2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis methods for similar structures typically involve multi-step organic reactions, starting from basic pyrrolidine or pyridine structures. These may involve chlorination, amination, esterification, and fluorination steps, tailored to introduce specific functional groups like methylsulfonyl, fluoro, and carboxylate moieties at designated positions on the ring or side chains (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of similar compounds typically features a core pyrrolidine ring, substituted with various groups affecting its chemical and physical properties. Structural analyses, such as X-ray crystallography or NMR, help in determining the exact configuration and conformation of the molecules, influencing their biological activity and interaction with other molecules (Sagar et al., 2017).

Chemical Reactions and Properties

Compounds like the one often participate in typical organic reactions such as nucleophilic substitutions or electrophilic additions. Their chemical behavior is significantly influenced by the electronic properties of the substituents, such as the electron-withdrawing sulfonamide or the electron-donating methyl groups (Ban-Oganowska, 1996).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are influenced by the compound's molecular structure. For instance, the introduction of fluorine atoms typically decreases the polarity, potentially increasing the compound's volatility and affecting its solubility in organic solvents (Liu et al., 2013).

Chemical Properties Analysis

Chemical properties, like acidity, basicity, reactivity towards acids or bases, and stability under various conditions, are determined by the functional groups present in the molecule. The pyrrolidine ring provides basicity, while substituents like carboxylate or sulfonamide can introduce acidic characteristics. The balance of these properties affects the compound's interactions and stability (Singh et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

This study outlines the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their application in producing transparent, flexible, and strong films. These films showcase low dielectric constants and high thermal stability, making them suitable for electronic and optical materials applications (Xiao-Ling Liu et al., 2013).

Antibacterial Activity of Fluoronaphthyridines

Research into fluoronaphthyridines, including compounds with similar functional groups, has shown significant antibacterial activity, suggesting potential applications in developing new therapeutic agents against bacterial infections (D. Bouzard et al., 1992).

Electrochemical Copolymerization for Conductive Polymers

A study on the electrochemical copolymerization of aniline and anilinesulfonic acids highlights the production of conducting polymers with applications in electronics and materials science, demonstrating the versatility of sulfonyl and fluoro functional groups in polymer chemistry (Y. Şahin et al., 2002).

Green-emitting Iridium(III) Complexes

Research into green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands suggests applications in light-emitting devices (LEDs) and organic electronics, where the specific chemical functionalities contribute to the photophysical properties of the materials (E. Constable et al., 2014).

Synthesis and Green Metric Evaluation of Chemical Intermediates

A study on the modified synthesis of chemical intermediates, including those with sulfonyl groups, emphasizes the importance of green chemistry principles in the development of pharmaceutical intermediates and highlights applications in improving the environmental friendliness of chemical syntheses (Rohidas Gilbile et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-dimethylpropyl (2S,4S)-4-fluoro-2-(methanesulfonamidomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O4S/c1-12(2,3)8-19-11(16)15-7-9(13)5-10(15)6-14-20(4,17)18/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYCLVONTNQLAR-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)N1CC(CC1CNS(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COC(=O)N1C[C@H](C[C@H]1CNS(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5519704.png)

![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5519711.png)

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5519716.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)

![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)